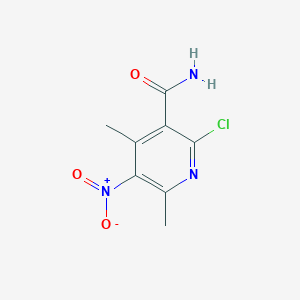

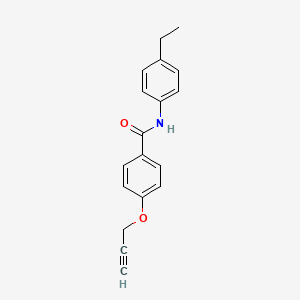

![molecular formula C23H33N5 B5530275 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5530275.png)

1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decane structures often involves multistep synthetic routes that may include 1,3-dipolar cycloaddition reactions, showcasing the versatility and complexity of constructing spirocyclic compounds. For instance, the preparation of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrated a simple, cost-effective three-step synthesis with high yields, highlighting the efficiency of approaches towards similar molecular architectures (Pardali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of spirocyclic compounds reveals their conformational flexibility and the potential for diverse chemical reactivity. The analysis of similar compounds such as 1,4-diazaspiro[4.5]decane derivatives has been facilitated by methods like crystallography, which provides insight into their three-dimensional arrangements and the interactions that stabilize their structures (Staško et al., 2002).

Chemical Reactions and Properties

Spirocyclic compounds, including those based on the diazaspiro[4.5]decane scaffold, are known for their involvement in a variety of chemical reactions. They can participate in cycloaddition reactions, serving as precursors to more complex structures. Their chemical reactivity is further exemplified by their ability to undergo transformations such as cyclopropanation and ring-opening reactions, depending on the functional groups present (Li et al., 2014).

Mécanisme D'action

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be future research directions exploring new synthetic techniques and biological activities related to pyrazole derivatives.

Propriétés

IUPAC Name |

1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-pyridin-2-yl-1,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5/c1-2-7-19(8-3-1)22-20(17-25-26-22)18-28-14-6-10-23(28)11-15-27(16-12-23)21-9-4-5-13-24-21/h4-5,9,13,17,19H,1-3,6-8,10-12,14-16,18H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUMOOUAPGDKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NN2)CN3CCCC34CCN(CC4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-pyridin-2-yl-1,8-diazaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)

![2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)

![{4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}methanol](/img/structure/B5530227.png)

![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)

![8-[(4R)-4-hydroxy-L-prolyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5530269.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5530283.png)

![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)

![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)

![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5530298.png)